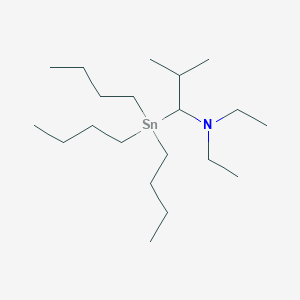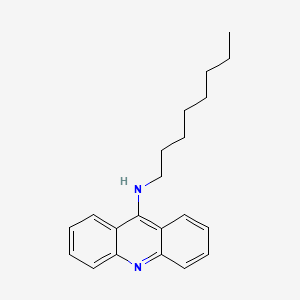![molecular formula C15H15N2S+ B14322913 Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- CAS No. 107110-44-1](/img/structure/B14322913.png)
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. One common method is the reaction of 2-aminothiophenol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. This reaction forms the benzothiazole ring through a cyclization process .
Industrial Production Methods
Industrial production of benzothiazolium derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency and yield of the production process. These methods offer advantages such as reduced reaction times, improved safety, and scalability .
化学反应分析
Types of Reactions
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death .
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: Another benzothiazole derivative with similar chemical properties.
3-Methylbenzothiazolium Iodide: A related compound with different anionic components.
Uniqueness
Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
107110-44-1 |
|---|---|
分子式 |
C15H15N2S+ |
分子量 |
255.4 g/mol |
IUPAC 名称 |
3-methyl-2-[(1-methylpyridin-1-ium-4-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C15H15N2S/c1-16-9-7-12(8-10-16)11-15-17(2)13-5-3-4-6-14(13)18-15/h3-11H,1-2H3/q+1 |
InChI 键 |
AZGHYNKGZARINK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


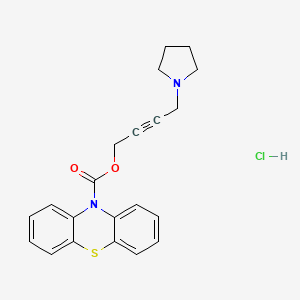
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)

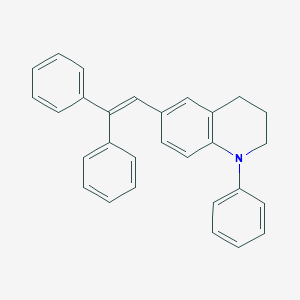


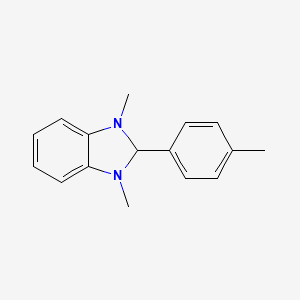
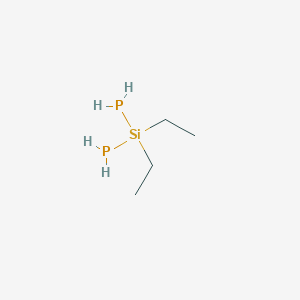
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

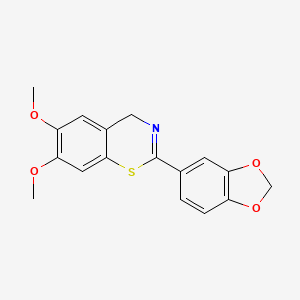
![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
